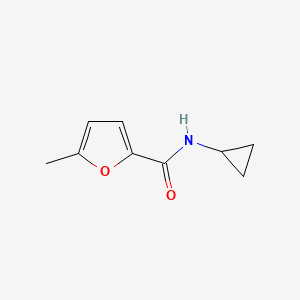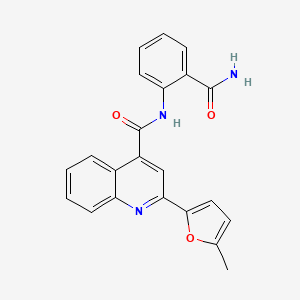
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by its unique structure, which includes benzyl, carbamoyl, ethyl, and methyl groups attached to the thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the benzyl, carbamoyl, ethyl, and methyl groups through various chemical reactions. Common reagents used in these reactions include benzyl bromide, ethyl iodide, and methyl iodide, along with catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiophene rings.
Scientific Research Applications
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It can serve as a probe or ligand in various biochemical assays.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may investigate its activity against specific biological targets, such as enzymes or receptors, to develop new drugs or treatments.
Industry: In industrial applications, the compound may be used in the development of advanced materials, such as polymers or electronic devices. Its unique properties can contribute to the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide include other thiophene derivatives with different substituents. Examples include:
- N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-methylthiophene-3-carboxamide
- N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-ethylthiophene-3-carboxamide
- N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-methylthiophene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets and enables its use in a wide range of scientific research applications.
Properties
Molecular Formula |
C20H20N2O2S2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-benzyl-2-[(4-ethyl-5-methylthiophene-3-carbonyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H20N2O2S2/c1-3-15-12(2)25-11-17(15)19(24)22-20-16(18(21)23)10-14(26-20)9-13-7-5-4-6-8-13/h4-8,10-11H,3,9H2,1-2H3,(H2,21,23)(H,22,24) |
InChI Key |
QFBBYQFYKGEOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B10977487.png)


![N-tert-butyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10977501.png)


![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B10977526.png)
![2-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10977532.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B10977534.png)
![{4-[(1,3-Benzodioxol-5-ylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B10977537.png)
![11-(3-butoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10977545.png)

![N-(4-fluorophenyl)-2-[2-benzylbenzimidazolyl]acetamide](/img/structure/B10977570.png)

